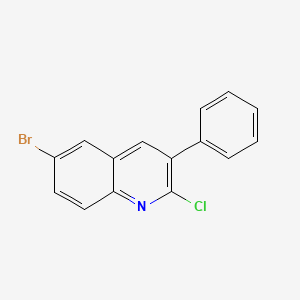
6-Bromo-2-chloro-3-phenylquinoline
Übersicht
Beschreibung
6-Bromo-2-chloro-3-phenylquinoline is a compound of interest in various fields of chemistry and medicine due to its potential applications. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromo and chloro substituents on the quinoline ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of 6-bromo-2-chloro-3-phenylquinoline and related compounds has been explored through various methods. One approach involves the Knorr synthesis, which includes a condensation between β-keto esters and 4-bromoaniline followed by cyclization, yielding a 6-bromoquinolin-2(1H)-one derivative . Another method described the preparation of a 6-bromo-2-chloroquinazolin-4(3H)-one derivative, which is structurally similar to the compound of interest . Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized, indicating the versatility of bromoquinoline derivatives in coordination chemistry . Additionally, novel chloroquinoline derivatives have been synthesized and characterized, showcasing the diversity of halogenated quinoline compounds . The Sandmeyer reaction has been employed to obtain 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating another synthetic route . Bromination of tetrahydroquinoline derivatives has also been investigated, leading to the formation of various bromoquinoline structures . A TBAB-mediated radical cyclization method has been developed for the synthesis of 3-bromo-1,2-dihydroquinoline derivatives . Furthermore, the synthesis of 3-benzyl-6-bromo-2-chloroquinoline compounds has been achieved, with structural confirmation by spectroscopic methods and X-ray diffraction . The Skraup reaction has been utilized to synthesize 6-bromoquinoline , and a coupling reaction has been used to synthesize a complex 6-bromo-2-methoxyquinoline derivative .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-chloro-3-phenylquinoline and related compounds has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has been a key tool in determining the crystal structure of these compounds, revealing their geometric parameters and conformation . For instance, the crystal structure of a 6-bromo-2-chloroquinazolin-4(3H)-one derivative was found to crystallize in the triclinic system with specific unit cell parameters . Density functional theory (DFT) calculations have been used to complement experimental findings and provide insights into the electronic structure of these molecules .
Chemical Reactions Analysis
The reactivity of 6-bromo-2-chloro-3-phenylquinoline and its derivatives has been explored in various chemical reactions. Cyclopalladated complexes of bromoquinoline have shown catalytic activity in Suzuki coupling reactions . The radical cyclization method developed for dihydroquinoline derivatives demonstrates the potential for further functionalization of the quinoline ring . The bromination of tetrahydroquinoline derivatives has been studied, showing the formation of di-, tri-, and monobrominated products under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-chloro-3-phenylquinoline derivatives have been characterized through spectroscopic methods such as FTIR, NMR, and mass spectrometry . The crystal packing of these compounds is often stabilized by hydrogen bonding and π-π interactions, which can influence their solubility and stability . The electrostatic surface potential and frontier molecular orbitals have been investigated using DFT, revealing information about the reactivity and interaction potential of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A novel synthesis procedure for 3-halo-2-phenylquinoline-4-carboxylic acids was developed, involving the synthesis of the 3-amino intermediate and subsequent replacement of the amino group with halogens like chlorine or bromine. This method yields good results for 3-chloro and 3-bromo derivatives (Raveglia et al., 1997).
Antimicrobial and Antimalarial Applications
- Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and showed antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
- Synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones was achieved through microwave-assisted synthesis, with these compounds showing antibacterial and antifungal properties (Sarveswari & Vijayakumar, 2016).
Catalytic and Synthetic Chemistry
- Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes and triphenylphosphine were synthesized, exhibiting catalytic activity in Suzuki coupling reactions (Xu et al., 2014).
Structural and Chemical Analysis
- The synthesis of novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described, with the structure crystallizing in the triclinic system. The crystal packing was analyzed for its stability and intermolecular interactions (Ouerghi et al., 2021).
Photophysical Properties
- Research on the synthesis and photophysical properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines investigated their electronic absorption and emission properties, revealing insights into intramolecular charge transfer properties (Mphahlele et al., 2015).
Safety And Hazards
6-Bromo-2-chloro-3-phenylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Quinoline and its derivatives, including 6-Bromo-2-chloro-3-phenylquinoline, are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUZBMLYYUQATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526960 | |
| Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-phenylquinoline | |
CAS RN |
85274-48-2 | |
| Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85274-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


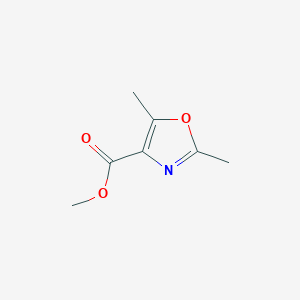
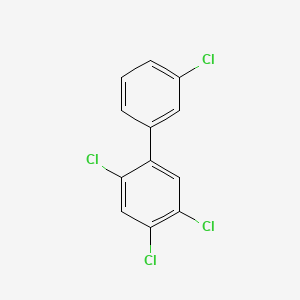
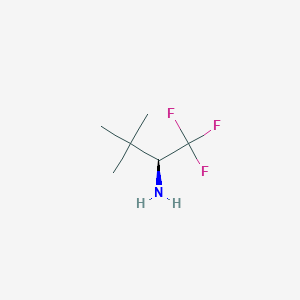
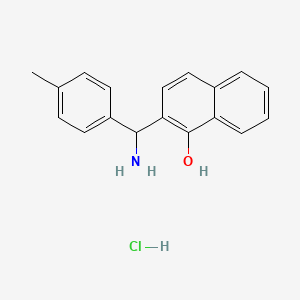
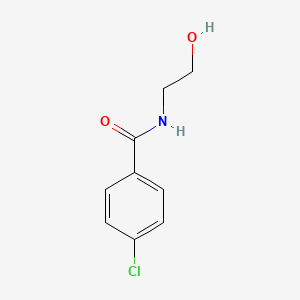
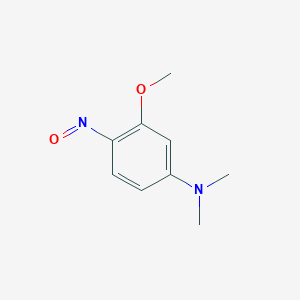
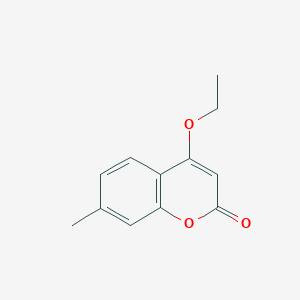
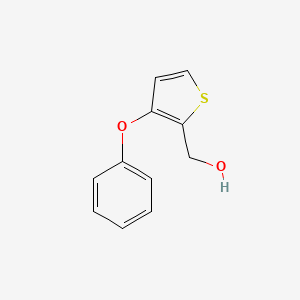
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)
![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)
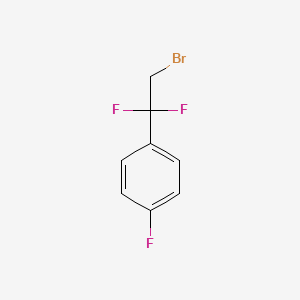
![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)

